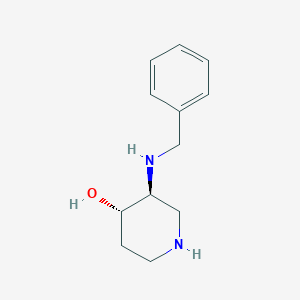

(3S,4S)-3-(Benzylamino)piperidin-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3S,4S)-3-(Benzylamino)piperidin-4-ol is a chiral compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzylamino group attached to the third carbon and a hydroxyl group attached to the fourth carbon of the piperidine ring. The stereochemistry of the compound is defined by the (3S,4S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-3-(Benzylamino)piperidin-4-ol can be achieved through several synthetic routes. One common method involves the reduction of a corresponding ketone precursor using a chiral reducing agent. For example, the reduction of (3S,4S)-3-(Benzylamino)piperidin-4-one using sodium borohydride in the presence of a chiral catalyst can yield the desired compound. The reaction is typically carried out in an organic solvent such as ethanol or methanol at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: (3S,4S)-3-(Benzylamino)piperidin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form the corresponding ketone or carboxylic acid derivatives.

Reduction: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride to yield the corresponding amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides to introduce different substituents onto the piperidine ring.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield (3S,4S)-3-(Benzylamino)piperidin-4-one, while reduction may produce (3S,4S)-3-(Benzylamino)piperidine.

Scientific Research Applications

(3S,4S)-3-(Benzylamino)piperidin-4-ol has a wide range of scientific research applications:

Chemistry: The compound is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis.

Biology: In biological research, this compound is studied for its potential as a ligand for various receptors and enzymes. It is also used in the development of new pharmaceuticals.

Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.

Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3S,4S)-3-(Benzylamino)piperidin-4-ol involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s benzylamino group can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to modulation of their activity. The hydroxyl group on the piperidine ring can also participate in hydrogen bonding, further stabilizing the compound’s binding to its targets. These interactions can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

- (3S,4S)-3-(Methylamino)piperidin-4-ol

- (3S,4S)-3-(Ethylamino)piperidin-4-ol

- (3S,4S)-3-(Phenylamino)piperidin-4-ol

Comparison: Compared to its analogs, (3S,4S)-3-(Benzylamino)piperidin-4-ol is unique due to the presence of the benzyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity. For example, the benzyl group may enhance the compound’s ability to interact with hydrophobic pockets in protein targets, leading to increased potency and selectivity.

Biological Activity

(3S,4S)-3-(Benzylamino)piperidin-4-ol is a piperidine derivative notable for its unique stereochemistry and potential therapeutic applications, particularly in the realm of neurological disorders. This compound has garnered attention due to its ability to interact with neurotransmitter systems, which is crucial for drug development targeting conditions such as depression, anxiety, and other neuropsychiatric disorders.

- Molecular Formula : C13H18N2O

- Molecular Weight : Approximately 218.29 g/mol

- Stereochemistry : The (3S,4S) configuration is essential for its biological activity and receptor interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key reagents include potassium permanganate for oxidation and sodium borohydride for reduction. Controlled reaction conditions are essential to optimize yield and selectivity.

Research indicates that this compound may modulate neurotransmitter levels in the brain, particularly affecting dopamine and norepinephrine pathways. This modulation is critical for developing treatments for various neurological conditions.

Case Studies and Research Findings

- Neurotransmitter Interaction : A study highlighted that compounds similar to this compound could significantly influence dopamine transporter (DAT) activity, which is vital in the context of addiction and mood disorders.

- Therapeutic Potential : In animal models, this compound has shown promise in reducing symptoms associated with depression by enhancing serotonergic transmission .

- Toxicology Studies : Toxicological evaluations have indicated that this compound exhibits a favorable safety profile at therapeutic doses, with no significant adverse effects observed in chronic dosing regimens .

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and differences between this compound and related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-benzylpiperidin-4-ol | Benzyl group at position one | Different pharmacological profiles |

| 2-benzylpiperidine | Benzyl group at position two | Varying binding affinities compared to (3S,4S) variant |

| (R)-N-benzylpiperidine | Benzyl group at nitrogen | Potentially different effects on neurotransmitter systems |

The unique stereochemistry of this compound contributes to its specific interactions with biological targets compared to these structurally similar compounds.

Applications in Drug Development

The compound's properties make it a candidate for further research in drug development:

- Neurological Disorders : Its ability to modulate neurotransmitter systems positions it as a potential treatment for depression and anxiety.

- Pain Management : Given its structural similarities to opioid derivatives, there is potential for exploring its efficacy in pain management therapies.

Properties

IUPAC Name |

(3S,4S)-3-(benzylamino)piperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c15-12-6-7-13-9-11(12)14-8-10-4-2-1-3-5-10/h1-5,11-15H,6-9H2/t11-,12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXPVIKVXPQNYKM-RYUDHWBXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]([C@H]1O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.